molecular formula C20H25N3O4S B11129231 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide

Cat. No.: B11129231
M. Wt: 403.5 g/mol
InChI Key: GDVDKYGYKMMKGB-UHFFFAOYSA-N
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Description

N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]CYCLOHEXANECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a quinazolinyl group, a cyclohexanecarboxamide moiety, and a tetrahydrothiophene ring with a dioxido substitution. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]CYCLOHEXANECARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the quinazolinyl intermediate, followed by the introduction of the cyclohexanecarboxamide group. The final step involves the incorporation of the tetrahydrothiophene ring with the dioxido substitution. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]CYCLOHEXANECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinyl group to its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinyl and cyclohexanecarboxamide moieties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]CYCLOHEXANECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets. The quinazolinyl group can bind to enzymes or receptors, modulating their activity. The cyclohexanecarboxamide moiety may enhance the compound’s binding affinity and specificity. The tetrahydrothiophene ring with the dioxido substitution can influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]CYCLOHEXANECARBOXAMIDE can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture

Properties

Molecular Formula

C20H25N3O4S

Molecular Weight

403.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-[(4-oxoquinazolin-3-yl)methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C20H25N3O4S/c24-19(22-16-9-10-28(26,27)12-16)15-7-5-14(6-8-15)11-23-13-21-18-4-2-1-3-17(18)20(23)25/h1-4,13-16H,5-12H2,(H,22,24)

InChI Key

GDVDKYGYKMMKGB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)NC4CCS(=O)(=O)C4

Origin of Product

United States

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